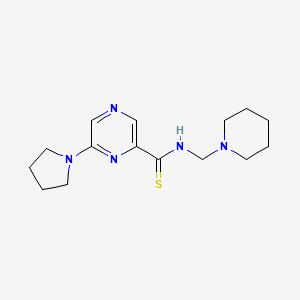![molecular formula C9H12O B14557375 Spiro[4.4]non-6-en-1-one CAS No. 61765-61-5](/img/structure/B14557375.png)
Spiro[4.4]non-6-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.4]non-6-en-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of the broader class of spiro compounds, which are known for their interesting chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]non-6-en-1-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diene with a dienophile in the presence of a catalyst can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]non-6-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the compound into spiro[4.4]non-6-en-1-ol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds .
Scientific Research Applications
Spiro[4.4]non-6-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural features.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of spiro[4.4]non-6-en-1-one involves its interaction with specific molecular targets. For instance, it can act as a protonophore, disrupting membrane potential and affecting cellular processes. This mechanism is particularly relevant in its antimicrobial activity, where it can depolarize bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]non-1-ene: Similar in structure but lacks the ketone functional group.
Spiro[5.5]undecane: A larger spirocyclic compound with different ring sizes.
Spiro[4.5]decane: Another spirocyclic compound with a different ring configuration.
Uniqueness
Spiro[4.4]non-6-en-1-one is unique due to its specific ring structure and the presence of a ketone functional group, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
61765-61-5 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
spiro[4.4]non-3-en-9-one |
InChI |
InChI=1S/C9H12O/c10-8-4-3-7-9(8)5-1-2-6-9/h1,5H,2-4,6-7H2 |
InChI Key |
IOVPRUAWCFNMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid](/img/structure/B14557313.png)


![2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14557343.png)

![5-Chloro-2-[3-(difluoromethyl)-2-methylanilino]benzoic acid](/img/structure/B14557366.png)



![9,9'-[(2-Methyl-1,4-phenylene)di(ethene-2,1-diyl)]dianthracene](/img/structure/B14557391.png)
